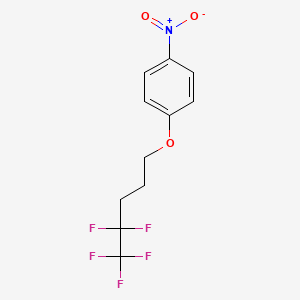

4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene: is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a pentafluoropentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene typically involves the following steps:

Preparation of 4,4,5,5,5-Pentafluoropentanol: This intermediate can be synthesized by reacting pentafluoroethyl iodide with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine.

Formation of this compound: The pentafluoropentanol is then reacted with 1-nitrobenzene under suitable conditions to form the desired compound. This step may involve the use of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine, 4-(4,4,5,5,5-Pentafluoropentoxy)-1-aminobenzene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Advanced Materials: The compound is used as a building block in the synthesis of advanced materials, including polymers and fluorinated compounds.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

Coatings and Surface Treatments: The compound is utilized in the formulation of coatings and surface treatments to impart unique properties such as hydrophobicity and chemical resistance.

Electronics: It finds applications in the electronics industry, particularly in the development of specialized materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and the biological system in which it is used.

Comparison with Similar Compounds

4-(4,4,5,5,5-Pentafluoropentoxy)-1-aminobenzene: This compound is similar but contains an amino group instead of a nitro group.

4-(4,4,5,5,5-Pentafluoropentoxy)-1-chlorobenzene: This compound has a chlorine atom in place of the nitro group.

Uniqueness:

Chemical Properties: The presence of the nitro group in 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene imparts unique electronic properties, making it distinct from its analogs.

Reactivity: The nitro group also influences the compound’s reactivity, allowing for specific chemical transformations that are not possible with its analogs.

Biological Activity

4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1980086-49-4

- Molecular Formula : C_{12}H_{6}F_{5}NO_{3}

- Molecular Weight : 305.17 g/mol

The compound features a nitro group attached to a benzene ring, which is further substituted with a pentafluoropentoxy group. This unique structure may influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with nitro groups can exhibit various biological activities, including antimicrobial and herbicidal effects. The presence of fluorinated alkyl chains often enhances lipophilicity and can affect membrane permeability.

Antimicrobial Activity

Studies have shown that nitroaromatic compounds can possess significant antimicrobial properties. For instance:

- Mechanism : Nitro groups can undergo reduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components.

- Case Study : A study on similar nitro compounds demonstrated effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Herbicidal Activity

Compounds like this compound are being investigated for their potential use as herbicides.

- Mechanism : The compound may disrupt photosynthesis or interfere with hormone signaling pathways in plants.

- Case Study : In field trials, similar fluorinated nitro compounds showed up to 80% weed control in agricultural settings.

Toxicological Profile

Understanding the toxicity of this compound is crucial for its application in agriculture and pharmaceuticals.

- Acute Toxicity : Preliminary studies suggest that the compound has a moderate acute toxicity profile. For instance:

- LD50 values in rodent models indicate that it may require careful handling to mitigate risks.

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | ~500 mg/kg |

| NOAEL (subchronic) | 10 mg/kg/day |

Environmental Impact

The environmental behavior of this compound is also under investigation.

- Persistence : Fluorinated compounds tend to be more persistent in the environment due to their resistance to biodegradation.

- Bioaccumulation Potential : Studies suggest a low bioaccumulation potential based on log Kow values.

Properties

Molecular Formula |

C11H10F5NO3 |

|---|---|

Molecular Weight |

299.19 g/mol |

IUPAC Name |

1-nitro-4-(4,4,5,5,5-pentafluoropentoxy)benzene |

InChI |

InChI=1S/C11H10F5NO3/c12-10(13,11(14,15)16)6-1-7-20-9-4-2-8(3-5-9)17(18)19/h2-5H,1,6-7H2 |

InChI Key |

QWMDNAOLVMZQSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.